2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylacetamide can be achieved from 2-Chloro-N-phenylacetamide and 5-BENZYL-[1,3,4]OXADIAZOLE-2-THIOL . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement .Molecular Structure Analysis
The molecular structure of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .Applications De Recherche Scientifique
Antimicrobial and Hemolytic Agents
A study conducted by Rehman et al. (2016) synthesized a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, demonstrating their potential as antimicrobial and hemolytic agents. The compounds were found to be active against selected microbial species, with one compound, in particular, showing the most activity against a panel of microbes. This series exhibited less toxicity, suggesting their applicability in biological screenings except for one compound with higher cytotoxicity (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).
Antibacterial and Acetylcholinesterase Inhibitors
Siddiqui et al. (2017) outlined the synthesis of 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) acetamides, which were screened for antibacterial activity and acetyl cholinesterase inhibition. Most derivatives were found to be weak enzyme inhibitors and possessed weak antibacterial action, with an exception for one derivative showcasing prominent activity, attributed to the presence of a specific moiety (Siddiqui, Abbasi, Rehman, Ashraf, Mirza, & Ismail, 2017).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, affecting the cholinergic pathway. This pathway plays a crucial role in numerous physiological functions, including muscle contraction, heart rate, memory, and learning. The accumulation of acetylcholine enhances cholinergic transmission, potentially impacting these functions .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, potentially improving cognitive function. Therefore, this compound and similar 1,3,4-oxadiazole derivatives may be potential drug candidates for the treatment of Alzheimer’s disease as AChE inhibitors .
Propriétés
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-15(18-14-9-5-2-6-10-14)12-23-17-20-19-16(22-17)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMROAUYCCWZFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.